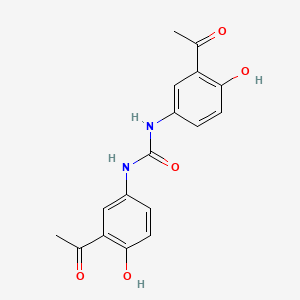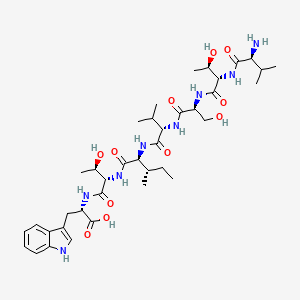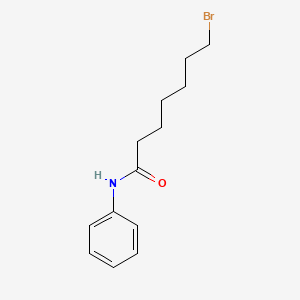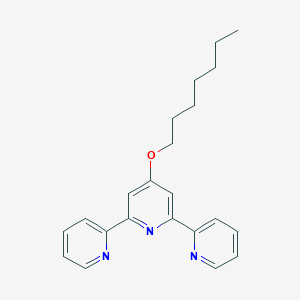![molecular formula C20H24O6 B15160792 3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde CAS No. 656810-23-0](/img/structure/B15160792.png)
3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a propoxy group and a trimethoxyphenylmethoxy group. This compound is part of a class of aromatic aldehydes, which are known for their diverse applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and 3-propoxybenzaldehyde.
Reaction Conditions: The reaction involves the use of a base, such as sodium hydride, to deprotonate the hydroxyl group of 3,4,5-trimethoxybenzaldehyde, followed by the addition of 3-propoxybenzaldehyde.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzoic acid.
Reduction: 3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may affect signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the propoxy substitution.
3-Propoxybenzaldehyde: Contains the propoxy group but lacks the trimethoxyphenyl substitution.
Uniqueness
3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde is unique due to the combination of both the propoxy and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile intermediate in organic synthesis and its biological activity .
Propriétés
Numéro CAS |
656810-23-0 |
|---|---|
Formule moléculaire |
C20H24O6 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
3-propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C20H24O6/c1-5-8-25-17-9-14(12-21)6-7-16(17)26-13-15-10-18(22-2)20(24-4)19(11-15)23-3/h6-7,9-12H,5,8,13H2,1-4H3 |
Clé InChI |
QTRKRYNGDDYHJD-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=CC(=C1)C=O)OCC2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)
![Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-](/img/structure/B15160714.png)
![2-methyl-6-[(Z)-prop-1-enyl]pyridine](/img/structure/B15160721.png)
![N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine](/img/structure/B15160727.png)
![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)
![Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-](/img/structure/B15160741.png)
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol](/img/structure/B15160753.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)-](/img/structure/B15160757.png)
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile](/img/structure/B15160762.png)

![Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)-](/img/structure/B15160769.png)



